(4-Morpholino-3-nitrophenyl)methanol hydrochloride
CAS No.: 300665-23-0
Cat. No.: VC2502959
Molecular Formula: C11H15ClN2O4
Molecular Weight: 274.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300665-23-0 |
|---|---|
| Molecular Formula | C11H15ClN2O4 |
| Molecular Weight | 274.7 g/mol |
| IUPAC Name | (4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H |
| Standard InChI Key | MVFDEIKLDGYHRX-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl |
| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structure
(4-Morpholino-3-nitrophenyl)methanol hydrochloride is an organic compound containing morpholine and nitrophenyl functional groups. The molecule features a hydroxymethyl group attached to the phenyl ring, creating a versatile chemical scaffold with multiple reactive sites.
Basic Chemical Information
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 300665-23-0 | |
| Molecular Formula | C11H15ClN2O4 | |
| Molecular Weight | 274.70 g/mol | |
| IUPAC Name | (4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride | |
| InChI | InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| InChIKey | MVFDEIKLDGYHRX-UHFFFAOYSA-N | |
| SMILES | C1COCCN1C2=C(C=C(C=C2)CO)N+[O-].Cl |
Structural Features
The compound's structure contains several key functional groups that contribute to its chemical reactivity and biological properties:
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A morpholine ring connected to the phenyl group at the 4-position
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A nitro group at the 3-position of the phenyl ring
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A hydroxymethyl group (CH2OH) at the para position to the morpholine substituent
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A hydrochloride salt form, enhancing solubility in polar solvents
Physical and Chemical Properties
Understanding the physical and chemical properties of (4-Morpholino-3-nitrophenyl)methanol hydrochloride is essential for its application in various research and development contexts.
Computed Properties
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 274.0720347 Da | |
| Topological Polar Surface Area | 78.5 Ų | |
| Heavy Atom Count | 18 | |
| Complexity | 263 |
Solubility Properties
The compound's solubility profile is influenced by its salt form:
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Limited solubility in non-polar solvents
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Increased solubility in polar organic solvents (e.g., ethanol, methanol, DMSO)
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Enhanced water solubility compared to its non-hydrochloride counterpart
Synthesis Methods
Several synthetic routes have been developed for the preparation of (4-Morpholino-3-nitrophenyl)methanol hydrochloride, with variations in starting materials, reaction conditions, and purification methods.
General Synthetic Approach
The synthesis typically follows a multi-step process:
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Starting Materials: The synthesis begins with appropriate precursors, commonly 4-nitrobenzaldehyde and morpholine.
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Condensation Reaction: The initial step involves the condensation of 4-nitrobenzaldehyde with morpholine in the presence of a suitable catalyst, often a Lewis acid.
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Reduction: The resulting intermediate undergoes reduction using a reducing agent such as sodium borohydride to form (4-Morpholino-3-nitrophenyl)methanol.
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Salt Formation: The final step involves conversion to the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility.
Alternative Synthetic Routes
Alternative synthetic approaches may involve:
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Nitration of 4-morpholinobenzaldehyde followed by reduction and salt formation
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Modification of existing nitro-substituted morpholine derivatives
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Microwave-assisted synthetic methods for improved yields
Chemical Reactivity
(4-Morpholino-3-nitrophenyl)methanol hydrochloride exhibits diverse chemical reactivity, making it valuable in organic synthesis.
Key Reactions
The compound can participate in several chemical transformations:
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Oxidation Reactions: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
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Reduction Reactions: The nitro group can be reduced to an amino group using various reducing agents.
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Substitution Reactions: The hydroxyl group of the methanol moiety can undergo substitution with various nucleophiles.
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Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Nitro Group Reduction | H₂/Pd-C, SnCl₂, Fe/HCl | Room temperature to 80°C, 2-24 hours |
| Hydroxyl Oxidation | KMnO₄, PCC, PDC | 0-25°C, aprotic solvents |
| Hydroxyl Substitution | SOCl₂, PBr₃, Tosyl chloride | 0-25°C, dry conditions |
| Cross-coupling | Pd(0) catalysts, boronic acids | 50-100°C, base, 4-24 hours |
Biological Activities
Research indicates that (4-Morpholino-3-nitrophenyl)methanol hydrochloride possesses several significant biological activities.
Cytotoxicity and Anticancer Effects
The compound has demonstrated cytotoxic effects against cancer cell lines in preliminary studies. Research suggests potential anticancer activity through mechanisms that may include:
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Induction of apoptosis in cancer cells
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Inhibition of cellular proliferation
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Possible disruption of cancer cell signaling pathways
Other Biological Activities
Additional biological activities that warrant further investigation include:
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Potential anti-inflammatory properties
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Possible activity against parasitic infections
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Enzyme inhibition capabilities
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for the development of more potent derivatives.
Key Structural Features Affecting Activity
| Structural Element | Effect on Activity | Potential Modifications |
|---|---|---|
| Morpholine Ring | Enhances solubility and bioavailability | Substitution with other heterocycles (piperazine, thiomorpholine) |
| Nitro Group | Critical for antimicrobial activity | Position changes, replacement with other electron-withdrawing groups |
| Hydroxymethyl Group | Provides site for further functionalization | Conversion to ester, ether, or amide derivatives |
| Salt Form | Improves solubility and stability | Alternative counterions (sulfate, mesylate) |
Comparative Analysis with Similar Compounds
While limited comparative data exists specifically for (4-Morpholino-3-nitrophenyl)methanol hydrochloride, structure-activity relationships can be inferred from similar compounds:
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The non-hydrochloride form may have lower solubility but similar biological activity
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Derivatives with the nitro group at different positions show varied antimicrobial potency
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Compounds with different substituents in place of the hydroxymethyl group demonstrate altered biological profiles
Research Applications
(4-Morpholino-3-nitrophenyl)methanol hydrochloride finds application in various research domains.
Medicinal Chemistry Applications
The compound serves as:
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A building block in the synthesis of pharmaceutical compounds
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A scaffold for developing novel antimicrobial agents
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A starting point for anticancer drug development
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A chemical probe for studying biological mechanisms
Synthetic Chemistry Applications
In organic synthesis, the compound is valuable as:
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An intermediate in multi-step synthetic routes
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A model compound for studying nitro group transformations
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A precursor for the preparation of functionalized morpholine derivatives
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A substrate for developing new synthetic methodologies
Analytical Methods
Various analytical techniques are employed for the characterization and quantification of (4-Morpholino-3-nitrophenyl)methanol hydrochloride.
Spectroscopic Methods
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NMR Spectroscopy: ¹H and ¹³C NMR provide structural confirmation
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IR Spectroscopy: Identifies key functional groups (O-H, N-O, C-O)
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UV-Vis Spectroscopy: Useful for quantitative analysis
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
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HPLC: Primary method for purity determination
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TLC: Useful for reaction monitoring
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GC-MS: Applied to volatile derivatives
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